molecular formula C6H7BrN2 B8265452 4-Bromo-5-methyl-1-vinyl-1H-pyrazole

4-Bromo-5-methyl-1-vinyl-1H-pyrazole

Cat. No.: B8265452
M. Wt: 187.04 g/mol
InChI Key: AUZCBFWLCKSLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a vinyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and 1,3-diketones. For instance, the condensation of 1,3-diketones with arylhydrazines can yield pyrazole derivatives . Another method involves the use of palladium-catalyzed coupling reactions, which are efficient for introducing various substituents onto the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. One-pot multicomponent reactions and transition-metal-catalyzed processes are commonly used due to their efficiency and high yields . These methods allow for the rapid synthesis of pyrazole derivatives with diverse functional groups, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and vinyl group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methyl-1-vinyl-1H-pyrazole is unique due to the combination of substituents on the pyrazole ring. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methyl and vinyl groups provide additional sites for chemical modifications. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-ethenyl-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-3-9-5(2)6(7)4-8-9/h3-4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCBFWLCKSLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.